molecular formula C14H15BrN8 B6452953 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine CAS No. 2549045-32-9

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine

Cat. No.: B6452953
CAS No.: 2549045-32-9
M. Wt: 375.23 g/mol
InChI Key: CYFPBWYOXXYAGQ-UHFFFAOYSA-N
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Description

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine is a complex organic compound that features a purine core substituted with a piperazine ring and a bromopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multiple steps, starting with the preparation of the bromopyrimidine and piperazine intermediates. One common method includes:

    Preparation of 5-bromopyrimidine: This can be synthesized through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the piperazine intermediate: The piperazine ring can be introduced via a nucleophilic substitution reaction, where the bromopyrimidine reacts with piperazine under basic conditions.

    Coupling with the purine core: The final step involves coupling the piperazine intermediate with a purine derivative, such as 7-methyl-7H-purine, using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups, potentially altering its biological activity.

    Coupling Reactions: The piperazine and purine moieties can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., NaOH or K2CO3).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases like tuberculosis and cancer.

    Biological Research: The compound is used to investigate molecular interactions and pathways, helping to elucidate mechanisms of action for various biological processes.

    Drug Development: Its unique structure makes it a candidate for drug development, with research focusing on its efficacy, toxicity, and pharmacokinetics.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and other industries.

Mechanism of Action

The mechanism of action of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites on enzymes, inhibiting their activity, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The purine core may interact with nucleic acids or other cellular components, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(piperazin-1-yl)pyrimidine
  • 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol
  • 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1-Boc-piperazine

Uniqueness

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine is unique due to its combination of a purine core with a bromopyrimidine and piperazine moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN8/c1-21-9-20-12-11(21)13(19-8-18-12)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFPBWYOXXYAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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